molecular formula C21H29NO3 B104512 Daphniyunnine B CAS No. 881388-88-1

Daphniyunnine B

Cat. No. B104512
CAS RN: 881388-88-1
M. Wt: 343.5 g/mol
InChI Key: XALHQXXUICHGPI-YSQOEHLKSA-N
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Description

Daphniyunnine B is a natural product isolated from the leaves and stems of Daphniphyllum macropodum Miq . It is an alkaloid with a unique structure .


Synthesis Analysis

The synthesis of Daphniyunnine B has been a subject of research. Studies began with an envisaged enantioselective Michael cascade reaction, which alternatively gave rise to a novel, efficient Michael-aldol cascade reaction affording perhydroindole structures in moderate to excellent diastereoselectivity . The enantioselective synthesis of the methyl-substituted core of Daphniyunnine B was achieved via an initial highly enantioselective organocatalytic Michael addition followed by a stereoselective organocatalytic intramolecular Michael addition . The stereocontrolled synthesis of the AC bicyclic core of (±) Daphniyunnine B was achieved via a quaternisation cyclisation approach . The stereocontrolled synthesis of the ACD tricyclic core of (±) Daphniyunnine B was achieved via an intramolecular Diels-Alder fragmentation reaction .


Molecular Structure Analysis

The molecular structure of Daphniyunnine B is complex and unique . It is known to have the molecular formula C21H29NO3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Daphniyunnine B include Michael cascade reaction, Michael-aldol cascade reaction, organocatalytic Michael addition, quaternisation cyclisation, and intramolecular Diels-Alder fragmentation reaction .


Physical And Chemical Properties Analysis

Daphniyunnine B is a powder with a molecular weight of 343.5 g/mol .

Scientific Research Applications

Medicinal Chemistry

Daphniyunnine B: , derived from the Daphniphyllum genus , has shown promise in medicinal chemistry due to its complex structure and bioactivity . It’s part of a broader class of Daphniphyllum alkaloids used traditionally to treat conditions like asthma, coughs, and rheumatism. The unique chemical structure of Daphniyunnine B makes it a candidate for developing novel therapeutic agents.

Pharmacology

In pharmacology, Daphniyunnine B’s potential cytotoxic effects against certain cancer cell lines make it a compound of interest for cancer research . Its ability to exhibit moderate cytotoxicity suggests it could be used to develop new anticancer drugs, particularly for resistant strains of cancer cells.

Biochemistry

The study of Daphniyunnine B in biochemistry focuses on understanding its complex synthetic pathways and novel skeletons . This knowledge can lead to the discovery of new biochemical reactions and pathways, which is crucial for the development of new drugs and understanding biological processes at the molecular level.

Agriculture

In agriculture, the potential use of Daphniyunnine B and related alkaloids could be in the development of natural pesticides or growth-promoting agents for plants . Their natural origin and structural complexity offer an eco-friendly alternative to synthetic chemicals commonly used in agriculture.

Environmental Science

Daphniyunnine B’s role in environmental science could be in bioremediation processes . As a natural compound, it might interact with pollutants or heavy metals, aiding in their breakdown or removal from the environment, thus contributing to ecological balance and pollution control.

Material Science

Finally, in material science, the intricate structure of Daphniyunnine B provides a template for the synthesis of new materials with potential applications in nanotechnology and material engineering . Its complex molecular architecture could inspire the design of novel materials with specific properties for industrial use.

Safety and Hazards

The safety and hazards associated with Daphniyunnine B are not well-documented. It is recommended to handle it with care, avoid ingestion, inhalation, and contact with skin and eyes .

Future Directions

Daphniyunnine B, like other Daphniphyllum alkaloids, has attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons . Further studies are needed to explore its potential applications and to better understand its properties and mechanisms of action .

properties

IUPAC Name

(1S,9S,13S,14R,16R,17S)-4-(2-hydroxyethyl)-13,17-dimethyl-11-azapentacyclo[12.3.1.01,5.09,17.011,16]octadec-4-ene-6,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-12-10-22-11-14-3-4-16(24)18-13(6-8-23)5-7-21(18)19(25)15(12)9-17(22)20(14,21)2/h12,14-15,17,23H,3-11H2,1-2H3/t12-,14-,15-,17-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALHQXXUICHGPI-YSQOEHLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC(=O)C4=C(CCC45C3(C2CC1C5=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C(CC[C@]45[C@]3([C@H]2C[C@H]1C5=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099503
Record name (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daphniyunnine B

CAS RN

881388-88-1
Record name (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881388-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Daphniyunnine B structurally unique among Daphniphyllum alkaloids?

A1: Daphniyunnine B stands out as one of four unusual C-22 nor-Daphniphyllum alkaloids. This structural distinction makes it a particularly intriguing target for total synthesis and further investigation of its potential biological activities.

Q2: What are the primary challenges faced in the total synthesis of Daphniyunnine B?

A2: The complex structure of Daphniyunnine B, particularly the presence of multiple chiral centers and intricate ring systems, poses significant challenges for its synthesis. Researchers have explored various strategies, including enantioselective Michael addition reactions and intramolecular Diels-Alder fragmentation reactions, to construct the molecule's core structure with precise stereocontrol.

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